Diaporthein A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaporthein A is a natural product found in Diaporthe with data available.
Scientific Research Applications
Antimycobacterial Properties
- Mild Antimycobacterial Activity : Diaporthein A, isolated from the fungus Diaporthe sp., exhibited mild antimycobacterial activity against Mycobacterium tuberculosis, as indicated by a MIC value of 200 microg/mL (Dettrakul et al., 2003).
Anti-Cancer Effects
- Inhibitory Effects on Colon Cancer Cells : A study on diaporthein B demonstrated significant inhibitory effects on human colon cancer cell proliferation, migration, and apoptosis in a dose-dependent manner, without significant effects on normal colonic epithelial cells (Tang et al., 2022).
- Anti-Liver Cancer Activity : Research on diaportheins extracted from Populus lasiocarpa showed suppression effects against liver cancer cells, indicating potential anti-liver cancer activity (Wan, Shi, & Zheng, 2022).
Chemical Synthesis and Analysis
- Synthetic Approaches : A study described fragment-based strategies for the synthesis of diaporthein B, a member of the pimarane diterpenes, highlighting its complex tricyclic carbon scaffold and potential for natural product synthesis (Hsu & Herzon, 2023).
Biological and Phylogenetic Studies
- Several studies have focused on the phylogenetic analysis, species delimitation, and ecological roles of the genus Diaporthe, including insights into species complexes, pathogenicity, and host associations (Udayanga et al., 2014); (Huang et al., 2015); (Yang et al., 2020).
Properties
Molecular Formula |
C20H30O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1S,2R,3R,5R,9S,10R)-5-ethenyl-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-ene-2,3,8,9,10-pentol |
InChI |
InChI=1S/C20H30O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13-14,21-25H,1,6-8,10-11H2,2-4H3/t13-,14?,16-,17+,18+,19+,20-/m1/s1 |
InChI Key |
NKAJJQQELXJQCL-NGVMOMSOSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2(C(=C1)C([C@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)O)C=C |
Canonical SMILES |
CC1(CCCC23C1(C(C(C4=CC(CC(C42O)O)(C)C=C)O)(OC3)O)O)C |
Synonyms |
diaporthein A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.